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beta AET

Cat. No.: B13991596
M. Wt: 306.4 g/mol
InChI Key: OEVZKEVBDIDVOI-UHFFFAOYSA-N
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Description

Contextualization within Endogenous Steroid Metabolism and Dehydroepiandrosterone (B1670201) (DHEA) Derivatives

β-AET is a metabolite of dehydroepiandrosterone (DHEA), a prominent adrenal steroid in human circulation. researchgate.netanabolicminds.comresearchgate.net DHEA is produced in the adrenal glands and serves as a precursor for both male and female sex hormones through peripheral metabolism. anabolicminds.comprototypenutrition.com While DHEA itself has been studied for various potential effects, some research suggests that many of the activities initially attributed to DHEA, particularly in rodent models, may actually be mediated by its oxygenated metabolites, such as β-AET. anabolicminds.comresearchgate.net

The conversion of DHEA to its 7-hydroxy derivatives, including β-AET, involves enzymes like CYP7B. anabolicminds.com Unlike DHEA, β-AET and other C-7-oxidized DHEA metabolites are not readily metabolized into potent androgens or estrogens. researchgate.netresearchgate.net This metabolic difference is significant in understanding their distinct biological profiles compared to DHEA. DHEA and its sulfate (B86663) are the major circulating adrenal steroids in humans, with serum levels peaking in young adults and declining significantly with age. anabolicminds.comprototypenutrition.com This age-related decline in DHEA levels is consistent with the potential relevance of its metabolites, like β-AET, to age-associated conditions. researchgate.net

Historical Trajectories of β-AET Research and its Academic Significance

Early research into β-AET, notably the work by Loria and colleagues, highlighted its anti-inflammatory and immune-modulating activities, primarily observed in rodent models. researchgate.netresearchgate.netnih.gov These studies demonstrated that β-AET could influence host immune responses against infections and counteract stress-induced immunosuppression. bmj.combmj.com Academic interest in β-AET stemmed from the observation that it appeared to be significantly more potent than its precursor, DHEA, in certain immune-enhancing effects in animal models. researchgate.netnih.gov For instance, β-AET was found to be more effective than its precursor, androstenediol (B1197431) (β-AED), in up-regulating systemic resistance against certain viral infections in mice. nih.govscience.gov

The academic significance of β-AET research has been in identifying a DHEA metabolite that retains beneficial immune-regulatory properties without being significantly converted into sex steroids, a metabolic pathway that can complicate the therapeutic use of DHEA itself. researchgate.netresearchgate.netresearchgate.net The exploration of β-AET's properties aimed to translate the observed immune-modulating activity of DHEA in rodents to potential applications in humans. researchgate.net

Current Research Frontiers in β-AET Investigations

Current research into β-AET continues to explore its potential roles in various physiological processes, building upon the historical findings. Investigations are focusing on its anti-inflammatory properties and its influence on immune responses. Studies suggest that β-AET functions as an anti-inflammatory and anti-glucocorticoid steroid. dtic.mil It has been shown to oppose glucocorticoid-induced anti-proliferative and cytokine-suppressive effects in immune cells in vitro. researchgate.net

Furthermore, research is examining the potential of β-AET in the context of metabolic health and bone health. Studies have explored a potential role for β-AET in obesity and metabolic syndrome. anabolicminds.comresearchgate.net Animal models of thermal injury that include glucocorticoid-induced osteopenia have shown that β-AET can help preserve bone mineral content and restore aspects of bone growth, suggesting a potential to counteract glucocorticoid-mediated bone loss. researchgate.netnih.govfrontiersin.org

The development of synthetic derivatives of β-AET, such as HE3286, which are designed to have improved bioavailability and metabolic stability, represents another frontier in current research. researchgate.netresearchgate.netresearchgate.net These derivatives are being investigated for their pharmacological properties, including their interactions with nuclear hormone receptors and metabolic enzymes, in preparation for potential clinical applications. researchgate.netresearchgate.net While β-AET itself appeared to be rapidly metabolized in human studies, leading to short plasma half-lives, the development of more stable analogues aims to overcome this limitation and further explore the therapeutic potential of this class of compounds. researchgate.netresearchgate.netresearchgate.netunict.it

Research findings have indicated that β-AET significantly lowered cholesterol in healthy adult subjects in some studies, although this effect was not observed in elderly or hyperlipidemic subjects. researchgate.netresearchgate.netpatsnap.com Studies in a rodent model of traumatic shock indicated that β-AET treatment was associated with reduced levels of certain cytokines (IL-6, IL-10, and IL-18) and enhanced levels of others (IFN-gamma and IL-2), leading to improved survival. researchgate.net

While detailed quantitative data tables directly extracted from the search results are limited and often presented within the context of specific experimental designs and statistical analyses, the findings discussed above represent key research outcomes associated with β-AET.

Summary of Selected Research Findings:

Research AreaKey Observation (in relevant models)Source
Immune ModulationPotentiates lymphocyte activation and counteracts hydrocortisone's immunosuppressive activity in vitro. nih.gov
Anti-inflammatory ActivityOpposes glucocorticoid-induced anti-proliferative and cytokine-suppressive effects in immune cells in vitro. researchgate.net
Trauma-Hemorrhage ShockImproved survival, associated with modulated cytokine levels (reduced IL-6, IL-10, IL-18; enhanced IFN-gamma, IL-2). researchgate.net
Bone HealthPreserved bone mineral content and restored endochondral growth in a murine model of glucocorticoid-induced osteopenia. researchgate.netnih.govfrontiersin.org
Cholesterol Levels (Humans)Significantly lowered cholesterol in healthy adults (effect not seen in elderly or hyperlipidemic subjects). researchgate.netresearchgate.netpatsnap.com

This table summarizes some of the reported research findings related to the biological activities of β-AET.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30O3 B13991596 beta AET

Properties

IUPAC Name

10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,17-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-17,20-22H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVZKEVBDIDVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)C(C=C4C3(CCC(C4)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Elucidation of β Aet Bioactivity

Cellular and Molecular Interactions Underlying β-AET Function

β-AET engages with cellular machinery to exert its effects, influencing immune responses, inflammatory cascades, and steroid hormone signaling.

Immunomodulatory Pathways Initiated or Modulated by β-AET

β-AET has demonstrated the ability to modulate the immune system. Studies have shown that β-AET can counteract the suppression of interleukin-2 (B1167480) (IL-2) and interleukin-3 (IL-3) production and cell proliferation induced by glucocorticoids in co-cultured splenocytes. nih.govnih.gov It has also been found to regulate macrophage cytokine secretion and oppose glucocorticoid effects in this context. nih.gov Furthermore, β-AET has been observed to counter the glucocorticoid-induced suppression of IL-4 and IgE production in rodents, thereby limiting a glucocorticoid-induced shift towards a T helper 2 (Th2) immune response. nih.gov These findings suggest that β-AET plays an intrinsic role in the counter-regulation of glucocorticoid-mediated immunosuppression. nih.gov Synthetic anti-inflammatory derivatives of β-AET have been shown to suppress pro-inflammatory cytokines in the lungs and intensely stimulate splenic regulatory T cells. researchgate.net

Anti-Inflammatory Signaling Cascades Influenced by β-AET

β-AET exhibits anti-inflammatory properties by influencing various signaling cascades. It has been shown to reverse glucocorticoid-induced suppression of IL-6, IL-8, and osteoprotegerin (OPG) expression in human osteoblast-like MG-63 cells. nih.govresearchgate.net While high IL-6 has been linked to bone loss in glucocorticoid-induced osteoporosis, the role of IL-6 is complex and appears to be influenced by the ratio of soluble IL-6 receptor to soluble gp130 co-receptor during inflammation. nih.gov Local overproduction of IL-8 has been implicated in subchondral bone loss by suppressing osteoblast activity and promoting osteoclast recruitment. nih.gov Counteracting the suppression of these cytokines by glucocorticoids suggests an anti-inflammatory mechanism of β-AET relevant to bone health. nih.gov Synthetic anti-inflammatory derivatives of β-AET suppress inflammatory markers such as C-reactive protein, interleukin 17 (IL-17), TNF-α, and IL-6 signaling, as well as the expression of mRNA for IL-6 and matrix metalloproteinase in inflamed tissues. researchgate.net

Glucocorticoid Antagonism Mechanisms and Receptor-Independent Modulation

A significant aspect of β-AET bioactivity is its ability to oppose glucocorticoid (GC) actions. nih.govplos.org In vitro, β-AET has been shown to counteract the immunosuppressive effects of hydrocortisone (B1673445) on lymphocyte proliferation and cytokine production. nih.gov This antagonism is observed in the context of glucocorticoid-induced suppression of IL-2 and IL-3 production and cell proliferation in splenocytes, as well as macrophage cytokine secretion. nih.govnih.gov The mechanism through which β-AET modulates certain GC activities may involve direct or indirect action on steroidogenic enzymes and nuclear transcription factors. nih.gov While β-AET opposes certain glucocorticoid actions in vitro, the exact mechanism of this antagonism is not fully understood. nih.govplos.org It is speculated that β-AET might interact with a putative receptor, potentially a cell surface receptor that mediates rapid non-genomic effects, similar to those reported for other steroids like DHEA, progesterone, estrogen, and androgen. nih.gov Another potential mechanism involves competition for the enzyme 11β-hydroxysteroid dehydrogenase-1 (11β-HSD1), which is involved in both the formation of β-AET and GC activity. plos.org Increased levels of 11β-HSD1 could lead to simultaneous amplification of GC signaling and β-AET formation, potentially functioning as a negative feedback loop to counter undesired aspects of GC signaling. plos.org β-AET has also been shown to regulate gene transcription independently of the glucocorticoid receptor alpha (GRα), suggesting receptor-independent modulation. mdpi.com

Analysis of Nuclear Receptor Interaction Profiles and Specificity (e.g., Androgen Receptor, Estrogen Receptor, Peroxisome Proliferator-Activated Receptors)

Research indicates that β-AET does not bind or transactivate several key nuclear receptors, including the androgen receptor (AR), estrogen receptor alpha (ERα), glucocorticoid receptor (GR), or Peroxisome Proliferator-Activated Receptors (PPARs). nih.gov While DHEA, a precursor to β-AET, has been shown to stimulate PPARγ in rodents, β-AET does not appear to stimulate PPARs in either rodents or humans. nih.gov This suggests a specificity in the molecular targets of β-AET compared to its precursor. The lack of binding to these classical steroid and nuclear receptors indicates that β-AET exerts its effects through alternative mechanisms, potentially involving other cellular targets or receptor-independent pathways. nih.gov

SREBP-2 Pathway Regulation and Associated Molecular Events

Information specifically detailing the direct regulation of the SREBP-2 pathway by β-AET is limited in the provided search results. However, the SREBP-2 pathway is a key regulator of cholesterol biosynthesis and homeostasis, involving transcription factors that activate genes in the mevalonate (B85504) pathway. frontiersin.orgcambridge.orgnih.gov SREBP-2 is synthesized as an endoplasmic reticulum-anchored precursor and its activation involves cleavage in the Golgi apparatus, allowing the active nuclear form to translocate to the nucleus and bind to sterol regulatory elements (SREs) in the promoters of target genes. frontiersin.orgcambridge.orgnih.gov This process is regulated by intracellular sterol levels. nih.gov While the direct link between β-AET and SREBP-2 is not explicitly detailed, the anti-inflammatory properties of β-AET and its potential influence on metabolic processes could indirectly interact with pathways regulated by SREBP-2, given the links between inflammation and metabolic dysregulation. Further research is needed to clarify any direct or indirect regulatory effects of β-AET on the SREBP-2 pathway.

Influence of β-AET on Specific Biological Processes

β-AET influences several specific biological processes, notably those related to bone health and immune responses. As discussed in the preceding sections, β-AET can reverse glucocorticoid-induced suppression of osteoblast differentiation and function, suggesting a role in bone formation and maintenance. nih.govresearchgate.net In a mouse thermal injury model, β-AET treatment blunted the loss of bone mineralization, restored chondrocyte-mediated endochondral bone growth, and slowed osteoclast-mediated cortical bone erosion. nih.gov This indicates a protective effect of β-AET against bone loss in inflammatory conditions. nih.gov Additionally, β-AET's immunomodulatory effects, including counteracting glucocorticoid-induced immunosuppression and regulating cytokine secretion, highlight its influence on the immune response. nih.govnih.gov The ability of β-AET to modulate inflammation suggests its potential influence on biological processes where inflammation plays a significant role. nih.gov

Compound Information

Compound NamePubChem CID
β-AET (5-androstene-3β,7β,17β-triol)9818024
Dehydroepiandrosterone (B1670201) (DHEA)5881
Hydrocortisone5754
Interleukin-2 (IL-2)16386891
Interleukin-3 (IL-3)16386892
Interleukin-4 (IL-4)16386893
Interleukin-6 (IL-6)16386895
Interleukin-8 (IL-8)5460649
Interleukin-17 (IL-17)1891
TNF-α5955
Osteoprotegerin (OPG)94183
SREBP-26335815
Androgen Receptor (AR)6375
Estrogen Receptor (ER)3125
Peroxisome Proliferator-Activated Receptors (PPARs)6377 (for PPARα)
11β-hydroxysteroid dehydrogenase-1 (11β-HSD1)8556
Androstenediol (B1197431) (5-androstene-3β-17β-diol)1231
IgE6335814
C-reactive protein184926
Matrix metalloproteinase5827
Glucocorticoid receptor alpha (GRα)3125
Glucocorticoid receptor beta (GRβ)105793

Data Table

Study Contextβ-AET EffectRelevant Molecules/Pathways InvolvedCitation
Glucocorticoid-treated splenocytesAntagonized suppression of IL-2 and IL-3 production and cell proliferationIL-2, IL-3, Cell proliferation, Glucocorticoids nih.govnih.gov
Macrophage cytokine secretionRegulated cytokine secretion, opposed GC effectsCytokines, Glucocorticoids nih.gov
LPS-induced TNFα and IL-1β secretion (with GC)Countered suppressive effect of GCTNFα, IL-1β, Glucocorticoids, LPS nih.gov
Glucocorticoid-induced suppression in MG-63 cellsReversed suppression of IL-6, IL-8, and OPG expression, induced osteoblast differentiationIL-6, IL-8, OPG, Osteoblast differentiation, Glucocorticoids nih.govresearchgate.net
Mouse thermal injury modelBlunted bone mineral loss, restored endochondral bone growth, slowed cortical bone erosionBone mineralization, Chondrocyte activity, Osteoclast activity nih.gov
Rodent immune responseCountered GC-induced suppression of IL-4 and IgE production, limited Th2 shiftIL-4, IgE, Th2 immune response, Glucocorticoids nih.gov
Inflamed tissues (synthetic derivatives)Suppressed C-reactive protein, IL-17, TNFα, IL-6 signaling, IL-6 and matrix metalloproteinase mRNA expressionC-reactive protein, IL-17, TNFα, IL-6 signaling, IL-6 mRNA, Matrix metalloproteinase mRNA researchgate.net
Lungs (synthetic derivatives)Suppressed pro-inflammatory cytokinesPro-inflammatory cytokines researchgate.net
Spleen (synthetic derivatives)Intensely stimulated regulatory T cellsRegulatory T cells researchgate.net

Osteogenesis and Bone Remodeling Modulation by β-AET

β-AET has demonstrated significant effects on osteogenesis and bone remodeling. Research indicates that β-AET can reverse glucocorticoid (GC)-induced suppression of key factors involved in bone health, such as IL-6, IL-8, and osteoprotegerin (OPG) expression in human osteoblast-like MG-63 cells plos.orgmdpi.com. OPG is a soluble decoy receptor that binds to RANK ligand (RANKL), thereby decreasing the activation of RANK receptors on pre-osteoclasts and ultimately reducing osteoclast differentiation and commitment plos.org. The balance between RANKL and OPG is crucial for bone formation and resorption, with a higher RANKL/OPG ratio indicating increased bone resorption gavinpublishers.com.

Studies in a murine thermal injury model, which includes GC-induced osteopenia, showed that β-AET treatment significantly preserved bone mineral content and restored whole-body bone mineral content and endochondral growth plos.orgmdpi.com. This suggests that β-AET may reverse the decreases in chondrocyte proliferation, maturation, and osteogenesis in the growth plate that are mediated by glucocorticoids plos.orgmdpi.com. β-AET also prevented bone erosion in this model mdpi.com.

The potential role of β-AET in bone formation, particularly relevant to the treatment of osteoporosis, is highlighted by its ability to induce OPG expression in Dex-treated osteoblasts plos.org. Osteocytes, embedded within the bone matrix, play a key role in regulating bone remodeling by sensing mechanical loading and damage, and responding to systemic hormones bmj.com. They influence the recruitment, differentiation, and activity of osteoclasts and osteoblasts through direct cell-cell contacts and the release of soluble mediators bmj.com. Oxidative stress, which increases with aging, is a significant factor in osteoporosis and can disrupt the balance of bone remodeling by affecting osteoblast differentiation and function while enhancing osteoclastic activity gavinpublishers.comdovepress.com. This occurs partly through the upregulation of RANKL and downregulation of OPG gavinpublishers.com.

Mesenchymal Stem Cell Differentiation and Fate Decisions

β-AET has been shown to promote osteoblast differentiation in human bone marrow-derived mesenchymal stem cells (hBM-MSCs) plos.orgmdpi.com. Mesenchymal stem cells (MSCs) are multipotent cells capable of differentiating into various cell lineages, including osteoblasts, chondrocytes, and adipocytes mdpi.comnih.gov. This differentiation potential is influenced by various factors and signaling pathways, such as the Wnt/β-catenin and TGF-β pathways mdpi.comahajournals.orgfrontiersin.org.

The Wnt/β-catenin signaling pathway is particularly important in skeletogenesis, promoting osteoblast proliferation and suppressing chondrocyte formation ahajournals.orgfrontiersin.org. Activation of Wnt/β-catenin signaling in MSCs stimulates osteoblastogenesis while inhibiting adipogenesis mdpi.comfrontiersin.org. Glucocorticoids can influence MSC differentiation, promoting chondrogenic differentiation ahajournals.org. Autophagy also plays a role in MSC differentiation, being necessary for the transition to chondrocytes mdpi.com.

While the precise mechanisms by which β-AET influences MSC differentiation are still being elucidated, its ability to induce osteoblast differentiation in hBM-MSCs suggests an interaction with the pathways governing these fate decisions plos.orgmdpi.com.

Regulation of Cytokine Secretion and Immune Cell Proliferation

β-AET has been observed to influence the secretion of certain cytokines and potentially impact immune cell proliferation. As mentioned earlier, β-AET reversed the GC-induced suppression of IL-6 and IL-8 expression in osteoblast-like cells plos.orgmdpi.com. IL-6 is a pleiotropic cytokine with both pro- and anti-inflammatory functions, affecting immunity, tissue repair, and metabolism, and is involved in regulating bone homeostasis frontiersin.org. IL-8 is a chemokine that attracts neutrophils and other immune cells oup.com.

Cytokines are crucial regulators of the immune response, produced by various immune cells, including macrophages and lymphocytes frontiersin.orgashpublications.org. They bind to specific cell surface receptors to initiate signaling cascades that influence cell function, including the regulation of gene expression and the production of other cytokines frontiersin.org. Pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6 are secreted by macrophages and monocytes during the early stages of inflammation and trigger downstream inflammatory activity oup.com.

Mesenchymal stem cells themselves possess immunomodulatory activity and can influence immune cells like monocytes, macrophages, dendritic cells, and lymphocytes mdpi.comfrontiersin.org. MSCs can suppress T cell proliferation and modulate cytokine levels through secreted factors frontiersin.orgoup.comnih.gov. For example, MSCs can promote the differentiation of naive T cells into regulatory T cells (Tregs) via secreted TGF-β nih.gov.

While the direct effects of β-AET on immune cell proliferation require further investigation, its impact on cytokine expression suggests a potential role in modulating the inflammatory environment, which in turn can influence immune cell behavior and differentiation plos.orgmdpi.comfrontiersin.orgoup.com.

Metabolic Pathways and Systemic Biological Responses to β-AET

β-AET, as a metabolite of DHEA, may be involved in systemic biological responses related to metabolic pathways. Metabolism encompasses the set of chemical reactions in organisms that convert food to energy, build cellular components, and eliminate waste wikipedia.org. These reactions are organized into metabolic pathways, regulated by enzymes, and influenced by signals like hormones and growth factors wikipedia.orgnews-medical.net.

DHEA and its metabolites, including β-AET, have been studied for their potential roles in various physiological processes. While the precise metabolic pathways directly modulated by β-AET are not extensively detailed in the provided search results, its origin from DHEA suggests a potential connection to steroid metabolic pathways wikipedia.orgplos.org. Steroids are broken down in processes that can release molecules like acetyl-CoA, which enters the citric acid cycle for energy production wikipedia.org.

Metabolic pathways are tightly regulated to maintain homeostasis and allow organisms to respond to their environment news-medical.net. This regulation occurs at multiple levels, including intrinsic self-regulation and extrinsic control via signaling molecules news-medical.net. Insulin (B600854), for instance, is a hormone that regulates glucose metabolism and is produced by pancreatic beta cells in response to rising blood glucose wikipedia.orgnews-medical.net.

The systemic biological responses to β-AET are likely linked to its influence on cellular processes and signaling pathways. Its effects on bone remodeling and mesenchymal stem cell differentiation indicate an involvement in tissue homeostasis and repair, processes that are intrinsically linked to cellular metabolism and energy availability plos.orgmdpi.com. Further research is needed to fully elucidate the specific metabolic pathways directly affected by β-AET and the resulting systemic biological responses.

Experimental Methodologies and Preclinical Model Systems in β Aet Research

In Vitro Cellular Models for β-AET Studies

In vitro studies using various cell culture systems have been instrumental in elucidating the direct effects of β-AET on specific cell types involved in immune responses and bone metabolism.

Primary Cell Culture Systems (e.g., Macrophages, Splenocytes)

Primary cell cultures, derived directly from living tissues, offer a physiologically relevant system to study cellular responses to β-AET. Macrophages and splenocytes, key components of the immune system, have been utilized in such studies.

Studies have shown that β-AET can regulate macrophage cytokine secretion. Co-culture experiments with β-AET have been observed to counter the suppressive effect of glucocorticoids (GC) on the secretion of pro-inflammatory cytokines like TNFα and IL-1β induced by lipopolysaccharide (LPS). plos.org Splenocytes, which contain various immune cells including T cells and macrophages, have also been used. Research involving co-culturing GC-treated, Concanavalin A-induced splenocytes with β-AET demonstrated that β-AET could antagonize the suppression of IL-2 and IL-3 production and cell proliferation. plos.org Furthermore, in rodent studies, β-AET, along with DHEA, was shown to counter the GC-induced suppression of IL-4 and IgE production, suggesting a role in mitigating a GC-induced Th2 shift. plos.org

Established Cell Line Investigations (e.g., Human Osteoblast-like MG-63 cells)

Established cell lines, which are immortalized cell populations, provide a consistent and reproducible model for high-throughput screening and mechanistic studies. The human osteoblast-like MG-63 cell line has been used to investigate β-AET's effects on bone cells. nih.govplos.orgresearchgate.netindianastate.edu

Investigations using MG-63 cells have shown that β-AET can reverse the suppression of IL-6, IL-8, and osteoprotegerin (OPG) production induced by glucocorticoids like dexamethasone (B1670325) (Dex). nih.govplos.orgresearchgate.net For instance, 50 nM Dex inhibited the expression of IL-6, IL-8, and OPG in MG-63 cells, and this effect was antagonized by 10 nM β-AET. nih.gov This amelioration reached statistical significance for IL-6 and OPG, with a strong trend observed for IL-8. nih.gov These findings suggest that β-AET can counteract certain detrimental effects of glucocorticoids on osteoblast-like cells.

The following table summarizes key findings from studies using MG-63 cells:

Cell LineTreatmentObserved EffectCitation
MG-63Glucocorticoid (Dex)Inhibition of IL-6, IL-8, and OPG production nih.govresearchgate.net
MG-63Glucocorticoid (Dex) + β-AETReversal of Glucocorticoid-induced suppression of IL-6, IL-8, and OPG production nih.govresearchgate.net

Human Bone Marrow-Derived Mesenchymal Stem Cell Culture Systems

Human bone marrow-derived mesenchymal stem cells (hBM-MSCs) are multipotent progenitor cells capable of differentiating into various mesenchymal lineages, including osteoblasts. ashpublications.org These cells are valuable for studying the effects of compounds on osteogenesis and tissue regeneration.

Studies have demonstrated that β-AET can promote the osteoblast differentiation of human mesenchymal stem cells. nih.govplos.orgmdpi.com In one study, mesenchymal stem cells derived from human bone marrow were cultured with varying concentrations of β-AET. plos.org The results indicated that β-AET treatment led to an increase in the number of cells expressing the preosteoblast integrin osteopontin. plos.org An average increase of 100-200% in osteopontin-bearing cells was observed with β-AET treatment, although a clear dose-response was not evident, with the lowest dose tested appearing to yield the maximum effect. plos.org These findings suggest a potential role for β-AET in promoting the differentiation of MSCs towards an osteoblast lineage.

In Vivo Preclinical Animal Models for β-AET Research

In vivo animal models are crucial for evaluating the effects of β-AET within a living organism, allowing for the assessment of its impact on complex physiological processes such as systemic inflammation and bone homeostasis. Rodents, particularly mice, are commonly used in preclinical research. researchgate.net

Models of Systemic Inflammation and Immune Challenge (e.g., in rodents)

Rodent models are frequently employed to study systemic inflammation and immune responses. These models can involve inducing inflammation through various means to evaluate the anti-inflammatory potential of compounds like β-AET.

Research in rodents has indicated that β-AET possesses anti-inflammatory properties. plos.org Studies involving DHEA and β-AET in rodents showed they could counter the suppressive effect of glucocorticoids on IL-4 and IgE production, thereby limiting a GC-induced Th2 shift. plos.org While specific detailed findings on β-AET in broader systemic inflammation or immune challenge models beyond the context of glucocorticoid counter-regulation and thermal injury-induced changes were not extensively detailed in the provided results, the observed counter-regulatory role against glucocorticoids suggests a potential influence on systemic immune responses.

Bone Homeostasis Perturbation Models (e.g., Thermal Injury-Induced Osteopenia in Mice)

Animal models that perturb bone homeostasis are valuable for investigating the effects of compounds on bone formation and resorption. The thermal injury-induced osteopenia model in mice is one such model that has been used to study β-AET. plos.orgplos.orgresearchgate.netuni.lu This model involves inducing a burn injury, which leads to glucocorticoid-induced osteopenia. nih.govplos.orgresearchgate.net

In the murine thermal injury model, β-AET treatment has been shown to significantly preserve bone mineral content and restore whole body bone mineral content. nih.govplos.orgmdpi.comnih.gov β-AET treatment also mitigated the loss of bone mineralization, restored chondrocyte-mediated endochondral bone growth, and slowed osteoclast-mediated cortical bone erosion. plos.orgmdpi.com The restoration of whole body bone mineral content and endochondral growth suggests that β-AET may reverse glucocorticoid-mediated decreases in chondrocyte proliferation, maturation, and osteogenesis in the growth plate. nih.govmdpi.comresearchgate.net Specifically, treatment with 50 mg/kg of β-AET maintained bone mineral content by opposing the thermal trauma-induced attenuation of normal bone growth and mineralization. mdpi.com The preservation of the endochondral growth rate, measured at the tibial epiphyseal growth plate, was significantly higher in the 50 mg/kg β-AET dose group compared to the vehicle group. mdpi.com β-AET also demonstrated an ability to prevent bone erosion in the mid-diaphyseal region of the femur in mice with thermal trauma-induced bone loss. mdpi.com

The following table summarizes key findings from the thermal injury-induced osteopenia model in mice:

Model SystemTreatmentKey FindingsCitation
Murine Thermal Injury Osteopeniaβ-AETPreserved bone mineral content; restored whole body bone mineral content; mitigated bone mineralization loss; restored endochondral growth. nih.govplos.orgmdpi.comnih.gov
Murine Thermal Injury Osteopeniaβ-AET (50 mg/kg)Significantly higher endochondral growth rate at tibial epiphyseal growth plate; prevented bone erosion in femur mid-diaphysis. mdpi.com

Chemical Synthesis and Structural Analogue Development of β Aet

Synthetic Methodologies for β-AET and its Direct Structural Analogues

Synthetic methods have been developed to prepare both the α and β stereoisomers of AET, recognizing that while both are present in the body, β-AET is considered the active agent in immune response regulation. google.com

One method for preparing the α and β isomers of AET utilizes 3β,17β-diacetoxyandrost-5-ene as a starting material, which is commercially available. This compound is oxidized using chromium hexacarbonyl to form 3β,17β-diacetoxyandrost-5-en-7-one. Subsequent reduction of the enone with triisobutylaluminum (B85569) yields either the acetylated 7α-hydroxy or 7β-hydroxy product, depending on the solvent employed. google.com

Another approach involves the synthesis of β-amino acids using ketones as raw materials, although the specific application to the steroid structure of β-AET requires specialized methodologies google.com. General synthetic strategies for related compounds, such as β-carbolines, often involve the formation of specific rings or the generation of key intermediates through various chemical reactions, including cyclization and oxidation ljmu.ac.uk.

For β-AET specifically, its chemical structure is (3S,7R,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,17-triol wikipedia.orgnih.gov. Synthetic routes aim to introduce the hydroxyl groups at the 3β, 7β, and 17β positions on the androst-5-ene steroid backbone with the correct stereochemistry.

Structure-Activity Relationship (SAR) Studies for β-AET Derivatives

Structure-Activity Relationship (SAR) studies are crucial in understanding how modifications to the chemical structure of β-AET affect its biological activity researchgate.net. These studies aim to identify the specific chemical groups and their spatial orientation responsible for inducing a target biological effect. researchgate.net

For androstene steroids, including DHEA metabolites like AET, the position and orientation of hydroxyl groups significantly influence their biological functions researchgate.net. Studies comparing different androstene steroids have shown that the orientation of the hydroxyl group at the C-17 position is particularly important for certain activities, such as anti-tumor effects, with the alpha configuration at C-17 showing potent activity researchgate.net. While β-AET has a 17β-hydroxyl group, its distinct immune-regulatory properties suggest a different SAR profile compared to steroids primarily acting via sex steroid receptors wikipedia.orgnih.gov.

β-AET does not bind or transactivate androgen, estrogen (ERα), glucocorticoid, or PPAR nuclear receptors, indicating that its immune-modulating effects are likely mediated through alternative mechanisms nih.gov. This lack of interaction with classical steroid receptors is a key aspect of its SAR.

The addition of a hydroxyl group at the C-7 position to androst-5-ene-3β,17β-diol (3β,17β-AED) to form β-AET enhances the immunological activity compared to 3β,17β-AED researchgate.net. This highlights the importance of the 7β-hydroxyl group for β-AET's immune-regulatory properties.

Design Principles for Metabolically Stabilized Analogues (e.g., HE3286)

The rapid metabolism of β-AET in vivo, similar to DHEA, presents a challenge for maintaining therapeutic levels. This has led to the development of metabolically stabilized analogues designed to improve pharmacokinetic properties, such as oral bioavailability and half-life nih.govresearchgate.net.

A key strategy in designing metabolically stabilized analogues is to introduce structural modifications that hinder enzymatic degradation while retaining or enhancing the desired biological activity nih.govresearchgate.net. For steroid compounds, common sites of metabolism include hydroxyl groups and double bonds.

HE3286, also known as bezisterim or 17α-ethynyl-5-androstene-3β,7β,17β-triol, is a synthetic analogue of β-AET that has been developed with improved metabolic stability and oral bioavailability wikipedia.orgresearchgate.netresearchgate.netnih.gov. The introduction of an ethynyl (B1212043) group at the 17α position is a significant modification in HE3286 compared to β-AET. This modification is likely designed to block or slow down metabolic pathways that would otherwise modify the C-17 position, such as oxidation by 17β-hydroxysteroid dehydrogenase nih.gov.

The design principles for HE3286 aimed to create a compound that retains the beneficial immune-modulating and anti-inflammatory properties attributed to β-AET but with enhanced pharmaceutical properties researchgate.netnih.govresearchgate.net. HE3286 has been reported to exert rapid non-genomic effects, potentially through activation of a cell membrane receptor, which is speculated to be a mechanism also utilized by β-AET nih.gov.

The development of analogues like HE3286 exemplifies the medicinal chemistry approach of modifying natural products to improve their drug-like characteristics while preserving or optimizing their therapeutic potential otcmarkets.com. This involves considering factors such as metabolic fate, oral absorption, and target engagement based on SAR studies.

Advanced Analytical Methodologies for β Aet Quantification and Characterization in Research

Chromatographic Techniques for β-AET Analysis (e.g., Reverse Phase LC-MS/MS)

Chromatographic techniques play a vital role in separating β-AET from other components within a sample matrix before detection and quantification. Liquid chromatography (LC) is a commonly used technique, and when coupled with mass spectrometry, it provides a powerful tool for the analysis of β-AET. Reverse phase LC-MS/MS is a particularly prevalent approach.

Studies have utilized LC-MS/MS for the analysis of β-AET in plasma samples. For instance, an LC-MS/MS method compliant with GLP has been employed for pharmacokinetic measurements of β-AET in plasma, with a quantifiable range of 5.0-2,500 ng/mL. nih.gov Another study measuring β-AET in human plasma also utilized reverse phase LC-MS/MS. nih.gov

LC-MS/MS is widely recognized for its advantages in detecting and confirming multi-analyte residues in various matrices, offering improvements in analytical selectivity and the capability of multi-analyte quantitative detection in a single run. mdpi.comwaters.com The selectivity is achieved through sample preparation, chromatographic separation, and mass spectrometric detection techniques like Multiple Reaction Monitoring (MRM). waters.com

While HPLC-UV has lower sensitivity, and GC-MS requires derivatization, LC-MS/MS offers advantages for detecting and confirming multiple beta-agonist residues. mdpi.com The separation in LC-MS/MS is typically carried out on reverse-phase columns, such as C18 columns, using mobile phases consisting of aqueous buffers and organic solvents, often with acidic modifiers like formic acid to enhance ionization. mdpi.com

Mass Spectrometric Approaches for β-AET Identification and Quantification

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is essential for the identification and quantification of β-AET. MS/MS provides high specificity by measuring the mass-to-charge ratio (m/z) of parent ions and their characteristic fragment ions. This fragmentation pattern acts as a unique fingerprint for the analyte.

For the quantification of β-AET, MS/MS is often operated in Multiple Reaction Monitoring (MRM) mode. nih.govmedrxiv.orgnih.gov In MRM, specific precursor ions of β-AET are selected and fragmented, and then specific product ions are monitored. This targeted approach significantly enhances the sensitivity and selectivity of the analysis, allowing for the detection and quantification of β-AET even in complex biological matrices like plasma. nih.govmedrxiv.org

Stable isotope-labeled internal standards are frequently used in mass spectrometric methods for absolute quantification. gu.se These internal standards, chemically identical to the analyte but with a different mass due to isotopic substitution, help to compensate for matrix effects and variations in instrument performance, leading to more accurate and reproducible results. gu.sewaters.com

Mass spectrometric methods for beta-agonists, including techniques that could be applied to β-AET, have demonstrated good linearity and sensitivity, with reported limits of detection (LOD) and limits of quantification (LOQ) in the low ng/mL or µg/kg range depending on the matrix. mdpi.complos.orgresearchgate.net

Method Validation Strategies for β-AET in Biological Matrices (e.g., Plasma)

Method validation is a critical process to ensure that an analytical method is reliable and suitable for its intended purpose, especially when analyzing β-AET in biological matrices like plasma. Validation typically involves assessing parameters such as accuracy, precision, sensitivity (LOD and LOQ), linearity, selectivity, and matrix effects. mdpi.comvetdergikafkas.orgnih.gov

For β-AET analysis in plasma, validation strategies involve demonstrating the method's ability to accurately and precisely quantify the compound within a defined range of concentrations. nih.govnih.govnih.gov This includes evaluating within-run and between-run precision and accuracy. nih.govmedrxiv.org

Sample preparation is a crucial aspect of method validation for biological matrices. Techniques like liquid-liquid extraction, solid-phase extraction (SPE), or semi-automated approaches using plates are employed to isolate and purify β-AET from the complex plasma matrix, minimizing interference and matrix effects. nih.govnih.govmedrxiv.orgnih.gov The choice of sample preparation method can impact sample throughput and the cleanliness of the final extract. nih.gov

Method validation also involves assessing the linearity of the calibration curve, ensuring a proportional relationship between the analyte concentration and the instrument response over the working range. mdpi.commedrxiv.orgvetdergikafkas.org The sensitivity of the method, represented by LOD and LOQ, is determined to establish the lowest concentrations that can be reliably detected and quantified. mdpi.complos.orgresearchgate.net

Studies on the validation of LC-MS/MS methods for beta-agonists in biological samples, which are relevant to β-AET analysis, have reported good accuracy and precision, with recoveries typically within acceptable ranges and low relative standard deviations (RSDs). mdpi.comvetdergikafkas.org

Spectroscopic and Other Biophysical Techniques for β-AET Interaction Studies

Spectroscopic and biophysical techniques can provide valuable insights into the interactions of β-AET with other molecules, although specific studies focusing solely on β-AET using these methods were not prominently found in the search results. However, the application of these techniques to study interactions of similar small molecules or related compounds with biological targets provides a framework for how they could be applied to β-AET.

Spectroscopic methods such as UV-Vis spectroscopy, fluorescence spectroscopy, and Nuclear Magnetic Resonance (NMR) can be used to study binding events and conformational changes upon interaction. For example, spectroscopic analysis has been used to characterize nanoparticles and their interactions. researchgate.net UV-Vis and NMR spectroscopy have also been employed in the characterization of chemical compounds and the study of molecular interactions. soton.ac.ukrsc.orgulb.ac.be

Biophysical techniques, such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and molecular dynamics simulations, are powerful tools for quantifying binding affinities, kinetics, and understanding the nature of molecular interactions. While the search results did not specifically detail biophysical studies of β-AET interactions, these methods are commonly applied to study the interactions of small molecules with proteins, nucleic acids, and lipid membranes. Studies on the biophysical interactions of other compounds, such as amyloid-beta peptides with lipid membranes or metal ions, illustrate the potential applications of these techniques to understand how β-AET might interact within biological systems. nih.govnih.govresearchgate.netcambridge.orgfrontiersin.org For instance, biophysical studies have investigated the interaction of amyloid-beta with lipid surfaces and the impact on aggregation. nih.gov Spectroscopic and theoretical studies have also been used to examine binding affinities and hydrophobic interactions of enantiomeric compounds with proteins like human serum albumin (HSA). nih.gov

These techniques, when applied to β-AET, could help elucidate its binding to target molecules, its effects on membrane properties, or its interactions with biomacromolecules like proteins or DNA, contributing to a deeper understanding of its biological activities.

Compound Names and PubChem CIDs

Compound NamePubChem CID
S-(2-aminoethyl)isothiourea dihydrobromide5940
beta-Aminoethyl Isothiourea (Parent Compound)2039
Hydrobromic Acid260
Dehydroepiandrosterone (B1670201) (DHEA)5881
Androstenediol (B1197431) (AED)1231
7-oxo-DHEA124077
Clenbuterol2783
Ractopamine149023
Zilpaterol54674171
Salbutamol5000
Cimaterol54674170
Tulobuterol5583
Bromobuterol2450
Mabuterol6918548
Amyloid-beta (Aβ) peptides-
Amyloid-beta(1-40) (Aβ40)161772
Amyloid-beta(1-42) (Aβ42)161773
Apolipoprotein E (ApoE)6849
Nitric Oxide (NO)145068
L-arginine234
Nitric Oxide Synthase (NOS)-
inducible nitric oxide synthase (iNOS)4843
endothelial nitric oxide synthase (eNOS)4846
neuronal nitric oxide synthase (nNOS)4842
S-methylisothiourea (SMT)67824
N omega-nitro-L-arginine (NNA)5962
N6-(1-iminoethyl)-l-lysine (L-NIL)82953
NG-nitro-l-arginine methyl ester (L-NAME)39964
NG-monomethyl-l-arginine (L-NMMA)439305
Piperonal9266
Human Serum Albumin (HSA)16137697
DNA-
Sn (Tin)23988
Zeolite Beta-
Gold Nanoparticles (AuNPs)10340538
Hydroxyapatite (HA)14294
Fura-22735154
DraNramp-
Cytochrome c oxidase-
Proteorhodopsin-
Cotinine8845
alpha-synuclein713
tau protein5393
Thioflavin T (ThT)16001406
Callitriche-
Groenlandia-
ABT-92511641283
d8-ABT-925-
Lys-C123508
Tween-205343
Formic acid302
Acetonitrile6344
Ammonium acetate5170
Ethyl acetate8857
Methanol885
Isopropanol3776
Sodium chloride5234
Sodium sulfate (B86663)24147
Magnesium sulfate23632
Ammonium bicarbonate16188
Urea1172
Ammonium hydroxide14923
Acetonitrile6344
N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA)67027
N,O-bis(trimethylsilyl)trifluoroacetamide containing 1% trimethylchlorosilane (BSTFA+TMCS)-
Toluene1140
Nitrocefin5282164
Clindamycin2908
Erythromycin3169
Cefotaxime57421
Ceftazidime5479530
Clavulanic acid5280980
Penicillin-binding protein 2a (PBP 2a)-
Lipopolysaccharide (LPS)24951
Carrageenan (Cg)100
Hemin24873
L-arginine analogues-
S,S′-1,3-phenylene-bis(1,2-ethanediyl)-bis-isothiourea (PBITU)-

Data Table: β-AET Quantification in Human Plasma by LC-MS/MS

StudyMatrixMethodQuantifiable RangeNotesCitation
Phase I and II clinical trialsPlasmaLC-MS/MS (GLP compliant)5.0-2,500 ng/mLUpper range of endogenous βAET is 0.2 ng/mL. BQL values below 5.0 ng/mL. nih.gov
Human subjects studyPlasmaReverse phase LC-MS/MS10-1000 pg/mL (standard curve in water)Equivalence to method of standard addition demonstrated. Plasma levels ranged from 2 to 162 pg/mL (males) and 6 to 249 pg/mL (females). nih.gov

Data Table: LC-MS/MS Method Performance for Beta-Agonists (Relevant to β-AET Analysis)

Analyte(s)MatrixTechniqueLinearity (R²)Recoveries (%)RSD (%)LODLOQCitation
26 Beta-agonistsSwine MuscleUHPLC-MS/MS> 0.9971.2-118.6< 18.370.01–0.10 μg/kg0.10–0.50 μg/kg mdpi.com
ClenbuterolLiverLC-MS/MS (Ion Trap)-~15Below max allowed0.11 μg/kg0.21 μg/kg researchgate.net
10 Beta AgonistsBovine UrineLC-MS/MS> 0.99050-120 (Zilpaterol in calf urine)~14 (Zilpaterol in calf urine)Relevant CCα values (e.g., 0.127 ng)Relevant CCβ values vetdergikafkas.org
ABT-925Human PlasmaOn-Line SPE and LC-MS/MS≥0.99 (0.0102-5.24 μg/mL)Accuracy: 91-107%Intraday: 2-10% CV-0.0102 μg/mL nih.govnih.gov
Aβ40, Aβ42Artificial CSFLC-MS/MS≥0.99 (Aβ40: 25-1000 pg/mL, Aβ42: 10-500 pg/mL)-Within-run: 1.8-7.2% CV; Between-run: 3.5-8.0% CV-10 pg/mL (Aβ42), 25 pg/mL (Aβ40) medrxiv.org
Aβ40, Aβ42PlasmaLC-MS/MS (Immunoprecipitation enrichment)≥0.99 (10-2500 pg/mL)-Within-run: 1.8-7.2% CV; Between-run: 3.5-8.0% CV-10 pg/mL medrxiv.org

Theoretical Frameworks and Emerging Research Perspectives for β Aet

Conceptual Models of β-AET as a Key Biological Modulator in Endocrine-Immune Crosstalk

The interplay between the endocrine and immune systems is crucial for maintaining homeostasis, and dysregulation of this crosstalk is implicated in various diseases, including metabolic disorders and autoimmune conditions institutcochin.frfrontiersin.orgoup.comnih.gov. Conceptual models are emerging to understand how specific molecules can modulate this complex communication network. While direct, extensive research specifically detailing β-AET's role as a key biological modulator in endocrine-immune crosstalk is not explicitly detailed in the provided search results, the compound's known activities suggest potential avenues for such a role.

β-AET has been identified as a metabolite of dehydroepiandrosterone (B1670201) (DHEA), an adrenal steroid with known roles in both endocrine and immune functions nih.govresearchgate.net. Studies on β-AET and its derivatives, such as HE3286, have explored their anti-inflammatory and immune-modulatory properties in various animal models of inflammation researchgate.netnih.gov. For instance, β-AET has been shown to oppose glucocorticoid-induced anti-proliferative and cytokine-suppressive effects in macrophages and splenocytes in vitro nih.gov. Glucocorticoids are key endocrine hormones that profoundly influence immune responses oup.com. The ability of β-AET to counteract these effects suggests a potential modulatory role in the endocrine-immune axis.

Furthermore, research into related compounds and the broader field of endocrine-immune interactions highlights the significance of molecules that can influence inflammatory markers and cytokine signaling nih.govresearchgate.net. For example, synthetic anti-inflammatory derivatives of 5-androstene-3β,7β,17β-triol (a related structure to β-AET) have been shown to suppress the production of inflammatory markers like C-reactive protein, IL-17, TNFα, and IL-6 researchgate.net. These cytokines are central to immune responses and can significantly impact endocrine function, particularly in metabolic tissues like the pancreas frontiersin.orgoup.com.

The concept of β-AET as a modulator could be integrated into models that depict the bidirectional communication between endocrine glands (e.g., adrenals, pancreas) and immune cells (e.g., macrophages, lymphocytes). Such models would posit that β-AET, potentially acting as an endogenous signal or through interaction with specific receptors or enzymes, influences the balance of pro- and anti-inflammatory mediators, thereby impacting the sensitivity of target tissues to both endocrine signals and immune challenges.

Hypotheses on β-AET's Role in Integrated Physiological Systems

One prominent hypothesis relates to β-AET's potential influence on bone biology and its connection to aging and conditions like osteoporosis nih.govresearchgate.net. β-AET levels decline with age in humans, suggesting a possible role in age-related diseases nih.gov. Studies in a mouse model of thermal injury, which induces glucocorticoid-induced osteopenia, showed that β-AET treatment mitigated bone loss, restored chondrocyte-mediated bone growth, and slowed osteoclast activity researchgate.net. This suggests a role for β-AET in the integrated physiological system regulating bone remodeling, potentially by counteracting the catabolic effects of glucocorticoids, which are part of the endocrine stress response researchgate.net.

Another area for hypotheses involves β-AET's potential impact on metabolic processes. While β-AET itself may not directly stimulate PPAR receptors like its precursor DHEA, related synthetic derivatives have shown efficacy in models of impaired glucose tolerance and type 2 diabetes nih.govresearchgate.net. This raises the hypothesis that β-AET or its metabolites could influence glucose metabolism and insulin (B600854) sensitivity through mechanisms distinct from PPAR activation, possibly involving the modulation of inflammatory pathways that contribute to insulin resistance frontiersin.orgresearchgate.net. The interplay between muscle and beta-cells in insulin secretion, mediated by myokines and inflammatory cytokines, represents an integrated system where β-AET's immunomodulatory properties could play a role oup.com.

Furthermore, given that β-AET inhibits nitric oxide synthase (NOS), a key enzyme in the production of nitric oxide (NO), hypotheses can be formed about its impact on physiological systems where NO plays a crucial role, such as the cardiovascular and nervous systems apexbt.comsigmaaldrich.comsigmaaldrich.com. NO is a signaling molecule involved in vasodilation, neurotransmission, and immune regulation apexbt.com. Modulating NO production via NOS inhibition by β-AET could influence blood pressure regulation, neuronal signaling, and inflammatory responses within various integrated systems. A study in a porcine model of endotoxemia showed that aminoethyl-isothiourea (AE-ITU), a selective inhibitor of iNOS activity, improved liver circulation and oxygen metabolism, highlighting the potential systemic effects of NOS modulation nih.gov.

Unexplored Biological Systems and Novel Interaction Paradigms for β-AET Research

While research has touched upon β-AET's effects in bone and inflammation, several biological systems and interaction paradigms remain largely unexplored.

One such area is the potential interaction of β-AET with the nervous system. Although β-AET's inhibition of NOS could theoretically impact neurotransmission, specific studies on its direct effects on neuronal function, neuroinflammation, or neuroendocrine interactions are limited in the provided results. Given the intricate crosstalk between the nervous, endocrine, and immune systems, exploring β-AET's role in neuroinflammatory or neurodegenerative conditions could represent a novel research paradigm.

Another unexplored area could be the gut-islet axis, which involves communication between the gastrointestinal tract and the pancreatic islets, influencing insulin secretion and glucose homeostasis oup.com. While helminth infections have been shown to modulate this axis through immune-endocrine interactions to prevent diabetes, β-AET's potential influence on gut permeability, the gut microbiome, or the signaling molecules involved in gut-islet communication is not detailed in the search results frontiersin.org. Investigating whether β-AET can modulate this axis could open new avenues for understanding its metabolic effects.

Novel interaction paradigms could also involve exploring β-AET's potential influence on cellular processes beyond those directly linked to inflammation or bone remodeling. For instance, its potential to interact with specific cellular receptors (beyond those already investigated, such as AR, ERα, GR, or PPAR) nih.gov, ion channels, or intracellular signaling pathways warrants further investigation. The concept of "interaction paradigms" in biological systems can also extend to how molecules influence complex networks of interactions between different cell types or even organs researchgate.netplos.org. Applying network physiology approaches to study how β-AET affects the dynamic interactions between various physiological systems could provide a more holistic understanding of its effects researchgate.netplos.org.

Furthermore, exploring potential interactions with microbial systems could be a novel paradigm, especially considering the antimicrobial properties observed for related compounds like 1,3-Dimethyl-2-(2-aminoethyl)isothiouronium sulfate (B86663) smolecule.com. While direct antimicrobial activity of β-AET is not highlighted, its potential to modulate immune responses could indirectly influence host-microbe interactions.

Methodological Advancements and Interdisciplinary Approaches for Future β-AET Investigations

Future research into β-AET's biological roles will benefit significantly from methodological advancements and interdisciplinary approaches.

Advanced analytical techniques, such as high-resolution mass spectrometry and metabolomics, can be employed to better understand the metabolism and pharmacokinetics of β-AET and its derivatives in various biological matrices and across different physiological states nih.govacs.org. This is crucial given that β-AET is subject to extensive metabolism nih.gov.

Single-cell technologies, including single-cell RNA sequencing and mass cytometry, could be invaluable in deciphering the specific cell types and molecular pathways that are most responsive to β-AET, particularly within complex tissues involved in endocrine-immune crosstalk or integrated physiological systems institutcochin.fr.

Optogenetics and chemogenetics, techniques that allow for precise control of cell activity using light or designer drugs, coupled with advanced imaging techniques, could be used to study the real-time effects of β-AET on cellular signaling and intercellular communication within integrated systems nih.gov.

Interdisciplinary collaboration between endocrinologists, immunologists, neuroscientists, bone biologists, and computational biologists will be essential to fully unravel the multifaceted roles of β-AET in integrated physiological systems and endocrine-immune crosstalk. Utilizing in vitro models, ex vivo tissue analyses, and well-designed in vivo studies, combined with advanced analytical and computational tools, will be critical for future β-AET research. Methodological advancements in areas like assessing technological advancements through cross-citation analysis, although not directly related to β-AET itself, highlight the broader trend towards quantitative and systematic approaches in research that could be adapted for studying the impact and connections of β-AET research within the scientific landscape mdpi.com.

Q & A

Basic Research Questions

Q. What are the key chemical and structural characteristics of beta AET, and how can they be reliably identified?

  • Methodological Answer :

  • Begin with spectroscopic techniques (e.g., NMR, IR, and mass spectrometry) to confirm molecular structure .
  • Use X-ray crystallography for absolute stereochemical determination .
  • Validate purity via HPLC or GC-MS, ensuring reproducibility by documenting solvent systems and column specifications .
  • Example Table:
TechniquePurposeCritical Parameters
NMRStructural confirmationSolvent, reference standards
HPLCPurity assessmentColumn type, flow rate

Q. How is this compound synthesized in laboratory settings, and what are common optimization challenges?

  • Methodological Answer :

  • Review literature for established protocols (e.g., peptide coupling or enzymatic synthesis) .
  • Optimize reaction conditions (temperature, catalysts) using Design of Experiments (DoE) to address low yields .
  • Characterize intermediates at each step to isolate bottlenecks (e.g., side reactions) .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound's mechanism of action in neurodegenerative models?

  • Methodological Answer :

  • In vitro : Use cell lines (e.g., SH-SY5Y neurons) with dose-response assays, including positive/negative controls .
  • In vivo : Employ transgenic animal models, ensuring sample sizes align with power analysis to detect significance .
  • Address confounding variables (e.g., bioavailability) via pharmacokinetic profiling .
  • Data Consideration: Raw data on efficacy metrics (e.g., IC50) should be archived in appendices, while processed data (e.g., dose-response curves) are included in the main text .

Q. What strategies resolve contradictions in reported pharmacological effects of this compound across studies?

  • Methodological Answer :

  • Conduct a systematic review with PRISMA guidelines to identify bias sources (e.g., varying assay conditions) .
  • Perform sensitivity analysis on variables like concentration ranges or model systems .
  • Replicate conflicting studies under standardized protocols, documenting deviations meticulously .
  • Example Workflow:
       Literature Review → Meta-Analysis → Hypothesis Generation → Controlled Replication  

Q. How can computational modeling enhance the understanding of this compound's interaction with cellular targets?

  • Methodological Answer :

  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities, validated by mutagenesis studies .
  • Apply machine learning models to screen derivatives for improved efficacy, training on curated datasets from ChEMBL or PubChem .
  • Cross-validate predictions with in vitro assays to refine computational parameters .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects?

  • Methodological Answer :

  • Apply non-linear regression (e.g., Hill equation) for dose-response curves .
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons, reporting effect sizes and confidence intervals .
  • Address outliers via Grubbs’ test or robust statistical models .

Q. How should researchers document experimental protocols to ensure reproducibility in this compound studies?

  • Methodological Answer :

  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Publish raw data in repositories like Zenodo with DOI links .
  • Detail equipment settings (e.g., centrifuge RPM) and reagent lot numbers in supplementary materials .
  • Use electronic lab notebooks for real-time tracking of modifications .

Ethical & Collaborative Considerations

Q. What ethical guidelines apply to this compound research involving animal or human subjects?

  • Methodological Answer :

  • For animal studies: Adhere to ARRIVE guidelines for reporting in vivo experiments .
  • For human trials: Obtain informed consent, anonymize data, and submit protocols to institutional review boards (IRBs) .
  • Disclose conflicts of interest and funding sources in all publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.